2,7-Dinitrofluorene
Overview
Description
2,7-Dinitrofluorene is a chemical compound with the molecular formula C₁₃H₈N₂O₄ and a molecular weight of 256.21 g/mol . It is a nitrated derivative of fluorene, characterized by the presence of two nitro groups at the 2 and 7 positions on the fluorene ring. This compound is typically a light yellow powder and is known for its mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dinitrofluorene can be synthesized through the nitration of fluorene. The process involves the reaction of fluorene with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 7 positions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The nitration reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,7-Dinitrofluorene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reagents include tin and hydrochloric acid, or hydrogen gas with a suitable catalyst.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Reduction: The major products are 2,7-diaminofluorene.
Substitution: The products depend on the substituent introduced, such as 2,7-dimethoxyfluorene when using sodium methoxide.
Oxidation: Products can include various oxidized derivatives, though these are less commonly studied.
Scientific Research Applications
2,7-Dinitrofluorene has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its mutagenic and carcinogenic properties, making it a model compound in toxicology and environmental studies.
Medicine: Research into its carcinogenic effects helps in understanding cancer mechanisms and developing potential therapeutic interventions.
Industry: It is used in the production of certain dyes and pigments, as well as in the synthesis of other chemical intermediates
Mechanism of Action
The mechanism of action of 2,7-Dinitrofluorene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and carcinogenesis. The nitro groups undergo reduction to form N-hydroxy arylamines, which can further react to form DNA adducts. These adducts interfere with DNA replication and repair processes, leading to mutations and potentially cancer .
Comparison with Similar Compounds
Similar Compounds
2-Nitrofluorene: A mononitrated derivative of fluorene, less potent in its mutagenic and carcinogenic effects compared to 2,7-Dinitrofluorene.
9-Fluorenone: An oxidized derivative of fluorene, used in different applications such as organic synthesis and as a precursor to other compounds.
2,7-Diaminofluorene: The reduced form of this compound, used in dye synthesis and other chemical applications
Uniqueness
This compound is unique due to its specific nitration pattern, which imparts distinct chemical and biological properties. Its dual nitro groups make it more reactive in reduction and substitution reactions compared to mononitrated derivatives. Additionally, its potent mutagenic and carcinogenic effects make it a valuable compound for studying environmental pollutants and their impact on health .
Properties
IUPAC Name |
2,7-dinitro-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-14(17)10-1-3-12-8(6-10)5-9-7-11(15(18)19)2-4-13(9)12/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZCVUBSTYOFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075253 | |
Record name | 9H-Fluorene, 2,7-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075253 | |
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Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 2,7-Dinitrofluorene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9964 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000019 [mmHg] | |
Record name | 2,7-Dinitrofluorene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9964 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5405-53-8 | |
Record name | 2,7-Dinitrofluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5405-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,7-Dinitrofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-DINITROFLUORENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5180 | |
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Record name | 9H-Fluorene, 2,7-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075253 | |
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Record name | 2,7-dinitrofluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.052 | |
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Record name | 2,7-Dinitrofluorene | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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